molecular formula C9H13BrN2O B13048531 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine

1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13048531
M. Wt: 245.12 g/mol
InChI Key: AKDYOFCPDZIMHM-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2O It is a derivative of benzene, featuring a bromine atom and a methoxy group attached to the benzene ring, along with an ethane-1,2-diamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring. The methoxy group can be added through a nucleophilic substitution reaction. The ethane-1,2-diamine side chain is then attached via a reductive amination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Similar structure but with an additional bromine atom.

    1-Bromo-2-(methoxymethoxy)ethane: Contains a methoxymethoxy group instead of a methoxy group.

Uniqueness

1-(5-Bromo-3-methoxyphenyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3

InChI Key

AKDYOFCPDZIMHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)N)Br

Origin of Product

United States

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